molecular formula C7H7N3OS B13896435 6-Methoxythiazolo[5,4-C]pyridin-2-amine

6-Methoxythiazolo[5,4-C]pyridin-2-amine

Cat. No.: B13896435
M. Wt: 181.22 g/mol
InChI Key: CGYZXSPMDDLYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxythiazolo[5,4-C]pyridin-2-amine is a heterocyclic compound featuring a fused thiazole and pyridine core with a methoxy (-OCH₃) substituent at the 6-position and an amine (-NH₂) group at the 2-position. Its molecular formula is C₇H₇N₃OS (derived from the base structure C₆H₅N₃S with an added methoxy group). The compound’s CAS number is 108310-79-8, and it is also referred to as Thiazolo[5,4-c]pyridin-2-ylamine .

The methoxy group enhances solubility and modulates electronic properties, which may influence binding affinity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxythiazolo[5,4-C]pyridin-2-amine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid. This method results in the formation of the target compound with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxythiazolo[5,4-C]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxythiazolo[5,4-C]pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The structural and functional properties of 6-Methoxythiazolo[5,4-C]pyridin-2-amine can be contextualized by comparing it to analogs with substitutions at key positions. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison of Thiazolo[5,4-c]pyridin-2-amine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications CAS Number Reference
This compound 6-OCH₃ C₇H₇N₃OS 181.21 g/mol Enhanced solubility, electronic modulation 108310-79-8
5,6,6-Trimethyl-4,7-dihydro derivative 5,6,6-trimethyl, saturated ring C₉H₁₅N₃S 197.30 g/mol Increased lipophilicity, potential bioavailability 375824-89-8
6-Chloro-thiazolo[5,4-c]pyridin-2-amine 6-Cl C₆H₄ClN₃S 185.63 g/mol Electron-withdrawing, reactivity in cross-coupling 1823816-67-6
7-Bromo-thiazolo[5,4-c]pyridin-2-amine 7-Br C₆H₄BrN₃S 230.09 g/mol Halogen bonding, medicinal chemistry applications 1440427-76-8
7-Methoxy-4-(tetrahydro-2H-pyran-4-yl) 7-OCH₃, 4-tetrahydropyran C₁₂H₁₅N₃O₂S 265.33 g/mol Complex substituents, target-specific design 848580-54-1

Key Observations :

In contrast, 6-chloro and 7-bromo analogs exhibit electron-withdrawing effects, which may enhance reactivity in cross-coupling reactions or alter binding kinetics .

Lipophilicity :

  • The 5,6,6-trimethyl-4,7-dihydro derivative (C₉H₁₅N₃S) has a higher molecular weight and greater lipophilicity due to alkyl substituents, which could improve membrane permeability .

Structural Complexity :

  • The 7-methoxy-4-(tetrahydro-2H-pyran-4-yl) variant incorporates a bulky tetrahydropyran group, suggesting tailored design for specific targets (e.g., enzymes with hydrophobic pockets) .

For example, oxadiazole-pyridin-2-amine hybrids showed selective activity against non-small cell lung cancer (HOP-92) in NCI-60 screens . This implies that substitutions on the thiazolo[5,4-c]pyridine core could similarly influence bioactivity.

Synthetic Accessibility :

  • Chloro and bromo derivatives are often intermediates for further functionalization via Suzuki or Buchwald-Hartwig reactions, whereas methoxy groups may require protection/deprotection strategies during synthesis .

Biological Activity

6-Methoxythiazolo[5,4-C]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer and antimicrobial activities, along with synthesis methods and structure-activity relationships (SAR).

Molecular Formula: C8H8N2OS
Molecular Weight: 180.23 g/mol
IUPAC Name: this compound
Canonical SMILES: COc1ncc2c(c1)cnc(s2)N

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through several mechanisms:

  • PI3K Inhibition: Similar compounds have demonstrated potent inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, a related thiazolo[5,4-b]pyridine derivative exhibited an IC50 value of 3.6 nM against PI3Kα, indicating a strong inhibitory effect that could be extrapolated to this compound due to structural similarities .
  • Cell Cycle Arrest and Apoptosis Induction: Compounds in this class have been reported to induce cell cycle arrest and apoptosis in cancer cells. For example, studies on thiazole derivatives showed that they could trigger apoptotic pathways in various cancer cell lines .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bactericidal Effects: Research indicates that thiazolo derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
  • Fungal Inhibition: Some derivatives have shown efficacy against fungal pathogens, making them candidates for further development as antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
Methoxy group at position 6Enhances lipophilicity and cellular uptake
Amino group at position 2Critical for binding to target enzymes
Thiazole ringEssential for maintaining biological activity

Studies suggest that modifications to these positions can significantly alter the compound's potency and selectivity against various biological targets .

Synthesis Methods

The synthesis of this compound typically involves:

  • Thiazole Formation: Starting from appropriate pyridine derivatives, thiazole rings can be constructed using condensation reactions with thioamides or thioureas.
  • Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
  • Final Amine Formation: The final step often involves reduction or substitution reactions to introduce the amino group at position 2.

Case Studies

Several case studies highlight the therapeutic potential of thiazolo derivatives:

  • Cancer Treatment Trials: Clinical trials involving related compounds have shown promising results in reducing tumor size and improving patient outcomes in specific cancers such as breast and prostate cancer .
  • Infection Control Studies: Laboratory studies demonstrate that compounds similar to this compound effectively reduce bacterial load in infected models, suggesting their potential use in treating infectious diseases .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C7H7N3OS/c1-11-6-2-4-5(3-9-6)12-7(8)10-4/h2-3H,1H3,(H2,8,10)

InChI Key

CGYZXSPMDDLYJO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)N=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.